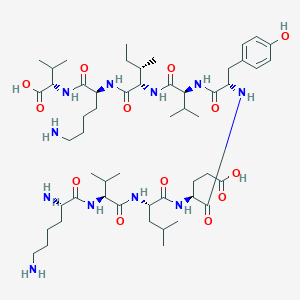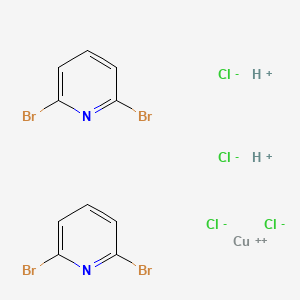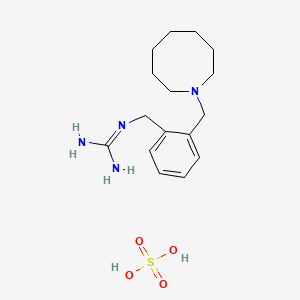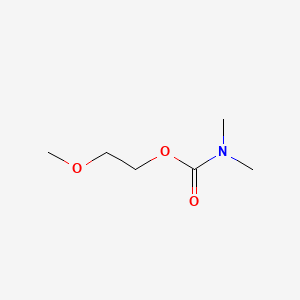
1,3,5-Triazin-3-amine, 4-cyclobutyl-N-cylopropyl-6-(4-thiomorpholinyl)-, S,S-dioxide, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Triazin-3-amine, 4-cyclobutyl-N-cylopropyl-6-(4-thiomorpholinyl)-, S,S-dioxide, monohydrochloride: is a complex organic compound belonging to the triazine family. This compound is characterized by its unique structure, which includes a triazine ring substituted with cyclobutyl, cyclopropyl, and thiomorpholinyl groups. The presence of the S,S-dioxide and monohydrochloride groups further adds to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazin-3-amine, 4-cyclobutyl-N-cylopropyl-6-(4-thiomorpholinyl)-, S,S-dioxide, monohydrochloride typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring is synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and amines.
Substitution Reactions: The cyclobutyl and cyclopropyl groups are introduced through substitution reactions using corresponding alkyl halides.
Thiomorpholine Introduction: The thiomorpholine group is incorporated via nucleophilic substitution reactions.
Oxidation: The S,S-dioxide group is formed through oxidation reactions using oxidizing agents like hydrogen peroxide.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Triazin-3-amine, 4-cyclobutyl-N-cylopropyl-6-(4-thiomorpholinyl)-, S,S-dioxide, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo further oxidation reactions, potentially altering the sulfur-containing groups.
Reduction: Reduction reactions can target the triazine ring or the S,S-dioxide group.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the triazine ring and the thiomorpholine group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
1,3,5-Triazin-3-amine, 4-cyclobutyl-N-cylopropyl-6-(4-thiomorpholinyl)-, S,S-dioxide, monohydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The triazine ring and thiomorpholine group are key functional groups that interact with enzymes and receptors, potentially inhibiting or activating biological processes. The S,S-dioxide group may also play a role in redox reactions, contributing to the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3,5-Triazin-2-amine, 4-cyclobutyl-N-cyclopropyl-6-(1,1-dioxido-4-thiomorpholinyl)-, hydrochloride
- 1,3,5-Triazine, 2-methoxy-4-methyl-6-(4-phenyl-1-piperazinyl)-
Uniqueness
1,3,5-Triazin-3-amine, 4-cyclobutyl-N-cylopropyl-6-(4-thiomorpholinyl)-, S,S-dioxide, monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the S,S-dioxide and monohydrochloride groups further differentiates it from other similar compounds.
Eigenschaften
CAS-Nummer |
148296-28-0 |
|---|---|
Molekularformel |
C14H22ClN5O2S |
Molekulargewicht |
359.9 g/mol |
IUPAC-Name |
4-cyclobutyl-N-cyclopropyl-6-(1,1-dioxo-1,4-thiazinan-4-yl)-1,3,5-triazin-2-amine;hydrochloride |
InChI |
InChI=1S/C14H21N5O2S.ClH/c20-22(21)8-6-19(7-9-22)14-17-12(10-2-1-3-10)16-13(18-14)15-11-4-5-11;/h10-11H,1-9H2,(H,15,16,17,18);1H |
InChI-Schlüssel |
KUSCRLRXSGPWIV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)C2=NC(=NC(=N2)N3CCS(=O)(=O)CC3)NC4CC4.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


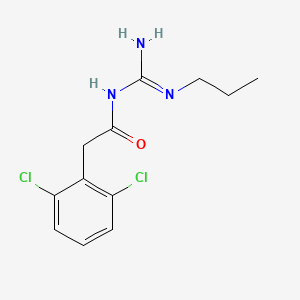
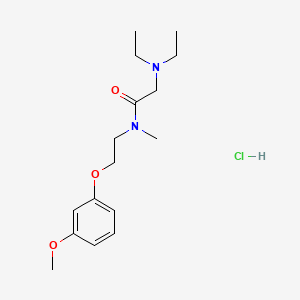


![2-[[5-chloro-2-[(5-methyl-2-propan-2-ylpyrazol-3-yl)amino]pyridin-4-yl]amino]-N-methoxybenzamide;hydrochloride](/img/structure/B12754057.png)
